molecular formula C15H29BrO2 B13783973 2-Bromopentadecanoic acid CAS No. 82144-78-3

2-Bromopentadecanoic acid

Cat. No.: B13783973
CAS No.: 82144-78-3
M. Wt: 321.29 g/mol
InChI Key: MUXQOFXMCVOPPW-UHFFFAOYSA-N
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Description

2-Bromopentadecanoic acid is a brominated fatty acid with the molecular formula C15H29BrO2 It is a derivative of pentadecanoic acid, where a bromine atom is substituted at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopentadecanoic acid can be synthesized through the bromination of pentadecanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromopentadecanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form pentadecanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of hydroxypentadecanoic acid or aminopentadecanoic acid.

    Oxidation Reactions: Formation of pentadecanone or pentadecanedioic acid.

    Reduction Reactions: Formation of pentadecanoic acid.

Scientific Research Applications

2-Bromopentadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its effects on cellular processes and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromopentadecanoic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby obstructing their catalytic functions. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

2-Bromopentadecanoic acid can be compared with other brominated fatty acids, such as 2-Bromohexadecanoic acid (2-Bromopalmitic acid). While both compounds share similar chemical properties, this compound is unique due to its specific chain length and the position of the bromine atom. This uniqueness can result in different biological activities and applications.

List of Similar Compounds

  • 2-Bromohexadecanoic acid (2-Bromopalmitic acid)
  • 2-Bromotetradecanoic acid
  • 2-Bromododecanoic acid

These compounds differ in their chain lengths and may exhibit varying degrees of reactivity and biological activity.

Properties

IUPAC Name

2-bromopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXQOFXMCVOPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545079
Record name 2-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82144-78-3
Record name 2-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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